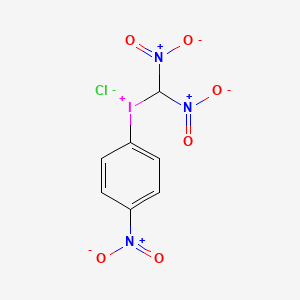![molecular formula C11H20Si B14529528 Trimethyl[1-(propan-2-yl)cyclopenta-2,4-dien-1-yl]silane CAS No. 62438-65-7](/img/structure/B14529528.png)
Trimethyl[1-(propan-2-yl)cyclopenta-2,4-dien-1-yl]silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl[1-(propan-2-yl)cyclopenta-2,4-dien-1-yl]silane is an organosilicon compound with the chemical formula C_11H_20Si. It is a colorless liquid that is used in various chemical reactions and applications due to its unique structural properties. The compound features a cyclopentadiene ring substituted with a trimethylsilyl group and an isopropyl group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimethyl[1-(propan-2-yl)cyclopenta-2,4-dien-1-yl]silane can be synthesized through the reaction of trimethylsilyl chloride with sodium cyclopentadienide. The reaction proceeds as follows:
(CH3)3SiCl+NaC5H5→C5H5Si(CH3)3+NaCl
This reaction typically occurs in an inert atmosphere to prevent the oxidation of the reactants and products. The reaction is carried out in a suitable solvent, such as tetrahydrofuran (THF), at low temperatures to ensure high yields and purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions and high throughput. The product is then purified through distillation or recrystallization to achieve the desired purity levels for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Trimethyl[1-(propan-2-yl)cyclopenta-2,4-dien-1-yl]silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce silanes with different substituents.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO_4), chromium trioxide (CrO_3)
Reduction: Lithium aluminum hydride (LiAlH_4)
Substitution: Halogens (e.g., chlorine, bromine), organometallic reagents (e.g., Grignard reagents)
Major Products Formed
Oxidation: Silanols, siloxanes
Reduction: Various substituted silanes
Substitution: Functionalized cyclopentadienes
Scientific Research Applications
Trimethyl[1-(propan-2-yl)cyclopenta-2,4-dien-1-yl]silane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and organometallic compounds.
Biology: Employed in the study of biological pathways involving silicon-containing compounds.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism by which Trimethyl[1-(propan-2-yl)cyclopenta-2,4-dien-1-yl]silane exerts its effects involves the interaction of the trimethylsilyl group with various molecular targets. The compound can undergo sigmatropic shifts, where the silyl group migrates from one carbon atom to another within the cyclopentadiene ring. This migration is facilitated by the unique electronic properties of the silicon atom, which can stabilize transition states and intermediates during chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl cyclopentadiene: Similar structure but without the isopropyl group.
Cyclopentadienyl complexes: Various metal complexes with cyclopentadienyl ligands.
Cycloalkanes: Saturated cyclic hydrocarbons with similar ring structures.
Uniqueness
Trimethyl[1-(propan-2-yl)cyclopenta-2,4-dien-1-yl]silane is unique due to the presence of both a trimethylsilyl group and an isopropyl group on the cyclopentadiene ring. This combination of substituents imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis and a versatile compound for various applications.
Properties
CAS No. |
62438-65-7 |
|---|---|
Molecular Formula |
C11H20Si |
Molecular Weight |
180.36 g/mol |
IUPAC Name |
trimethyl-(1-propan-2-ylcyclopenta-2,4-dien-1-yl)silane |
InChI |
InChI=1S/C11H20Si/c1-10(2)11(12(3,4)5)8-6-7-9-11/h6-10H,1-5H3 |
InChI Key |
JOJFERCNCUZTNR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1(C=CC=C1)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


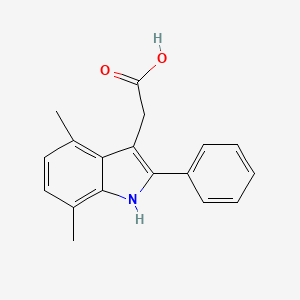
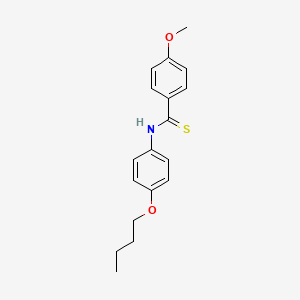
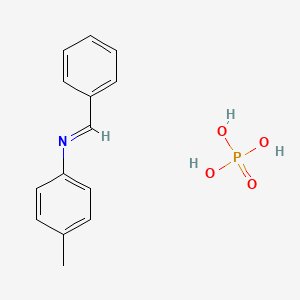
phosphanium chloride](/img/structure/B14529461.png)
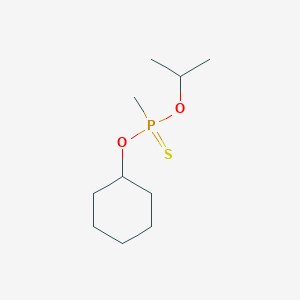
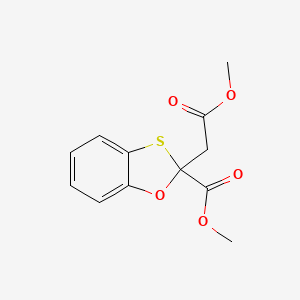
![Chloro(diethyl)[(4-methylphenyl)sulfanyl]silane](/img/structure/B14529471.png)
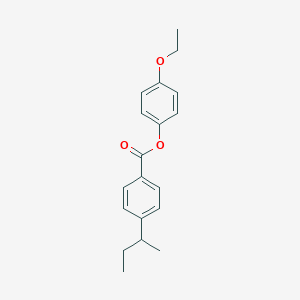
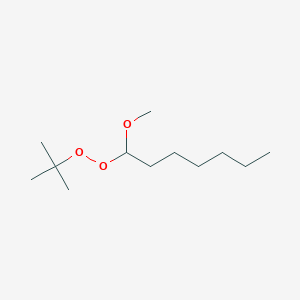
![5-Chlorospiro[1,3-benzodioxole-2,2'-imidazolidine]-4',5'-dione](/img/structure/B14529501.png)
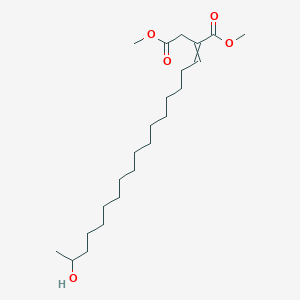
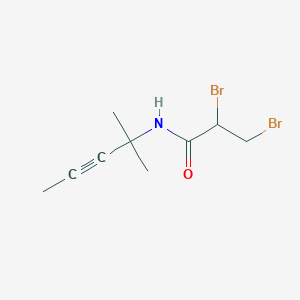
![3-[(3-Methoxyphenyl)methoxy]-2-(naphthalen-1-yl)-1H-inden-1-one](/img/structure/B14529519.png)
